

2-Anthraceneethanol: Structural Characterization and Technical Profile[1]

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Compound of Interest

Compound Name: 2-(Anthracen-2-yl)ethan-1-ol

CAS No.: 114191-96-7

Cat. No.: B14293464

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Executive Summary

2-Anthraceneethanol (CAS: 114191-96-7) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by an anthracene core substituted at the

-position (C2) with a hydroxyethyl moiety.[1][2] Distinct from its more common isomer, 9-anthraceneethanol, this compound exhibits unique steric and electronic properties due to the longitudinal substitution pattern along the long axis of the anthracene backbone.[1][3][4] It is primarily utilized in organic electronics (OLEDs), fluorescence spectroscopy, and as a supramolecular building block.[1][3][4]

Key Identifier	Detail
CAS Number	114191-96-7
IUPAC Name	2-(Anthracen-2-yl)ethan-1-ol
Molecular Formula	C ₁₆ H ₁₄ O
Molecular Weight	222.29 g/mol

Chemical Structure & Molecular Architecture[1][3][4]

Structural Analysis

The molecule consists of a planar, fused tricyclic aromatic system (anthracene) with a flexible aliphatic alcohol chain attached at the 2-position.[1][3][4] Unlike the 9-position, which is sterically crowded by the peri-hydrogens at positions 1 and 8, the 2-position is relatively unhindered.[1][3][4] This allows the hydroxyethyl tail to adopt various conformations, facilitating intermolecular hydrogen bonding and "herringbone" crystal packing arrangements critical for charge transport in semiconductor applications.[3][4]

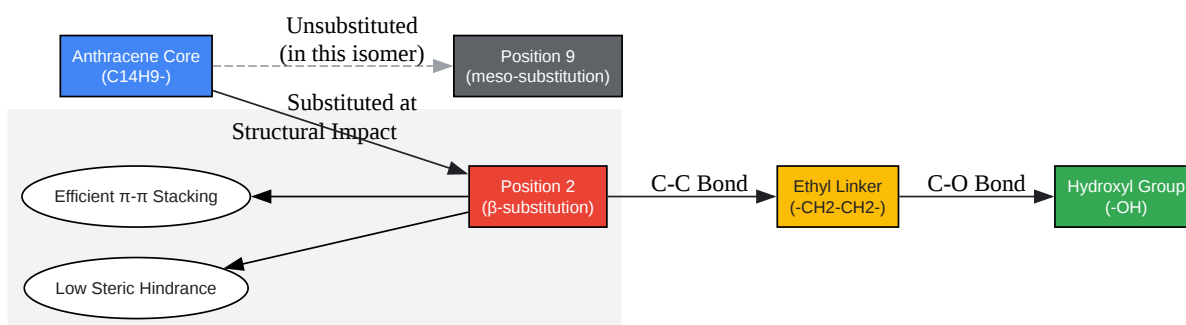
- Core: Anthracene (C₁₄H₁₀)[3][4]
- Substituent: 2-Hydroxyethyl group (-CH₂CH₂OH)[1]
- Hybridization:

(aromatic ring carbons) and

(alkyl chain carbons).[3][4]

Connectivity Diagram

The following diagram illustrates the logical connectivity and numbering system, highlighting the distinction between the 2-position (longitudinal) and the 9-position (transverse).



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Figure 1: Structural connectivity of 2-Anthraceneethanol, emphasizing the unhindered nature of the 2-position substitution compared to the 9-position.

Physicochemical Properties[1][3][4][6][7][8][9][10][11]

The molecular weight is calculated based on the standard atomic weights: Carbon (12.011), Hydrogen (1.008), and Oxygen (15.999).[3][4]

Quantitative Data Table

Property	Value	Notes
Molecular Weight	222.287 g/mol	Calculated (C ₁₆ H ₁₄ O)
Exact Mass	222.1045 Da	Monoisotopic mass for Mass Spec
Physical State	Pale yellow solid	Typical of anthracene derivatives
Melting Point	~124–128 °C	Predicted based on isomeric analogs (e.g., 9-isomer)
Solubility	Soluble in DCM, Chloroform, THF	Insoluble in water
Fluorescence	nm	Blue emission, vibronic structure retained
LogP (Predicted)	3.8 – 4.2	Highly lipophilic

Spectral Characteristics

- UV-Vis Absorption: Exhibits the characteristic vibronic progression of the anthracene chromophore (~340, 360, 380 nm).[1][3][4] The 2-substitution causes a bathochromic shift (red shift) along the long axis transition (

) compared to unsubstituted anthracene.[1]

- Fluorescence: High quantum yield (

in ethanol).[3][4] The emission spectrum is a mirror image of the absorption, typically showing defined peaks in the blue region.[3][4]

Synthesis & Preparation

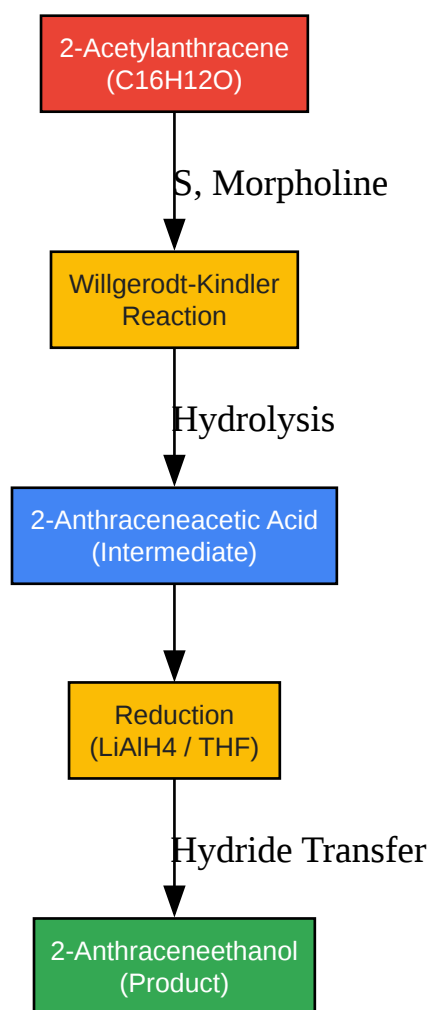
The synthesis of 2-anthraceneethanol is less direct than the 9-isomer (which can be made via Vilsmeier-Haack formylation).[1] The 2-isomer typically requires constructing the side chain on the 2-position, often starting from 2-acetylanthracene or 2-anthraceneacetic acid.[1]

Synthetic Pathway (Reduction Route)

A reliable method involves the reduction of 2-anthraceneacetic acid derivatives.[1][5]

- Precursor: 2-Acetylanthracene (CAS 10210-32-9).[1]
- Willgerodt-Kindler Reaction: Conversion of 2-acetylanthracene to 2-anthraceneacetic acid (or thioamide intermediate).[1]
- Reduction: The acid is reduced using Lithium Aluminum Hydride () in dry THF to yield the primary alcohol, 2-anthraceneethanol.[3][4]

Workflow Diagram



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Figure 2: Synthetic pathway transforming 2-acetylanthracene into 2-anthraceneethanol via acid reduction.

Applications

Fluorescence Probing & Imaging

Due to the unhindered rotation of the ethanol tail, 2-anthraceneethanol serves as a sensitive fluorescent probe for microenvironment viscosity and polarity.^{[1][3][4]} Unlike 9-substituted anthracenes, which can suffer from steric decoupling of the substituent, the 2-isomer maintains strong conjugation with the core, making its emission sensitive to solvent relaxation dynamics.

^{[1][3][4]}

Organic Electronics

In the field of organic semiconductors, 2-substituted anthracenes are valued for their ability to form "herringbone" crystal structures.[1][3][4] The ethanol chain provides a handle for hydrogen bonding, potentially guiding the self-assembly of the molecules into ordered thin films for Organic Field-Effect Transistors (OFETs).[1]

Polymer Chemistry

The primary hydroxyl group allows this molecule to act as an initiator for Ring-Opening Polymerization (ROP) (e.g., of

-caprolactone), attaching a fluorescent anthracene tag to the polymer chain end for tracking and analysis.[1][3][4]

Safety & Handling (MSDS Highlights)

- Hazard Classification: Irritant (Skin/Eye/Respiratory).[3][4][6]
- Carcinogenicity: As a PAH derivative, it should be treated as a suspected carcinogen.[3][4] Handle with strict engineering controls (fume hood).
- Storage: Store in amber vials (light sensitive) under inert atmosphere (Argon/Nitrogen) to prevent photo-oxidation to anthraquinones.
- Disposal: Must be disposed of as hazardous organic chemical waste.[3][4]

References

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- PubChem. (2025).[3][4][6] Anthracene Derivatives and Isomers. National Library of Medicine. [3][4] Retrieved from [Link]

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